2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Description
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (CAS: 1195159-84-2) is a benzoxazine derivative characterized by a fused bicyclic structure containing an oxazine ring and a benzene moiety. Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol . Limited data are available on its physical properties (e.g., melting point, solubility), but its structural analogs suggest moderate polarity due to the carboxylic acid group .
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-2-3-6(10(13)14)8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWMPXSPYXEIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound's chemical formula is with a molecular weight of 199.18 g/mol. It is characterized by the following structural attributes:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1092352-65-2 |
| Melting Point | 263 - 265 °C |
| Appearance | Solid (powder) |
Biological Activities
Research indicates that benzoxazine derivatives exhibit a variety of biological activities, including:
- Antibacterial Activity : Studies have shown that compounds in this class can inhibit the growth of various bacterial strains.
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal pathogens.
- Antiviral Effects : Some derivatives have been tested for anti-HIV activity.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
Case Study 1: Antibacterial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of benzoxazine derivatives against Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting potential for development as an antibacterial agent.
Case Study 2: Antioxidant Properties
Research conducted by Smith et al. (2020) demonstrated that 2-methyl-3-oxo derivatives showed strong antioxidant activity in vitro. The study measured the compound's ability to scavenge free radicals and protect against lipid peroxidation in cellular models.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzoxazine Derivative A | Antibacterial | Enzyme inhibition |
| Benzoxazine Derivative B | Antifungal | Receptor modulation |
| Benzoxazine Derivative C | Antioxidant | Free radical scavenging |
Scientific Research Applications
Pharmaceutical Development
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that modifications in the benzoxazine structure can enhance bioactivity against specific biological targets.
Material Science
The compound is also utilized in material science for developing polymers and coatings. Its unique chemical structure allows it to act as a curing agent or crosslinker in polymer formulations, enhancing mechanical properties and thermal stability.
Agricultural Chemistry
In agricultural applications, derivatives of this compound have been explored as potential agrochemicals. Their effectiveness as herbicides or fungicides has been documented, with studies indicating that certain derivatives can inhibit plant pathogens.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various benzoxazine derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Case Study 2: Polymer Applications
Research conducted by Materials Science & Engineering investigated the use of this compound as a curing agent in epoxy resins. The findings indicated that incorporating the compound improved the thermal stability and mechanical strength of the resulting materials.
Case Study 3: Agrochemical Potential
A field study published in Pest Management Science assessed the efficacy of benzoxazine derivatives as fungicides against common crop pathogens. The results showed that certain formulations containing the compound significantly reduced disease incidence in treated crops.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Structural Comparisons
The 2-phenyl derivative (CAS: 206.20) demonstrates increased lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Positional Isomerism: The 4-methyl isomer (CAS: N/A) shares the same molecular formula as the target compound but differs in methyl placement.
Core Heterocycle Modifications :
- The benzopyran analog (CAS: N/A) replaces the oxazine oxygen with a pyran system, altering electron distribution and possibly biological activity .
Oxidation State :
- The 2,4-dioxo derivative (CAS: 167902-99-0) introduces additional hydrogen-bond acceptors, which could enhance binding affinity in medicinal chemistry applications .
Preparation Methods
Key steps include:
- Enzymatic hydrolysis of dimethyl malonates to obtain (R)-monomethyl 2-methyl-2-(2-nitrophenoxy)malonates,
- Solvent-dependent enantioselective cyclization to form (R)-methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates and (S)-carboxylic acids,
- Conversion of carboxylates to carboxamides and finally to carboxylic acids.
This method allows for control over stereochemistry and yields pure enantiomers useful as peptidomimetic building blocks.
One-Pot Synthesis of Ethyl Esters and Conversion to Carboxylic Acids
Suhadolc et al. (1993) described a one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.
Procedure highlights:
- Starting from appropriate substituted phenols and malonate derivatives,
- Reaction under reflux or controlled heating conditions,
- Subsequent hydrolysis to convert esters into carboxylic acids,
- The method is convenient, scalable, and yields high purity products.
This approach is practical for synthesizing the target compound and its analogs.
Oxidative Cyclization from Isatins (Alternative Route)
A patented method (US4297491A) describes the preparation of 2,3-dioxo-1,4-benzoxazine derivatives, which are structurally related to the target compound, via oxidation of isatins with peroxydisulfate in sulfuric acid.
Highlights:
- Isatins are oxidized in sulfuric acid medium at low temperature,
- Peroxydisulfates (e.g., sodium or potassium peroxydisulfate) serve as oxidants,
- The process yields high purity crystalline products,
- Although focused on 2,3-dioxo derivatives, this method informs synthetic strategies for benzoxazine carboxylic acids.
This method is industrially attractive due to the use of readily available starting materials and high yields.
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
Stereoselectivity: The enzymatic hydrolysis and subsequent cyclization provide a method to obtain both (R)- and (S)-enantiomers with high enantiomeric excess, important for medicinal chemistry applications.
One-pot methods reduce reaction time and purification steps, increasing efficiency and yield, which is critical for scale-up and industrial production.
Oxidative methods starting from isatins offer an alternative route for related benzoxazine derivatives, highlighting the versatility of benzoxazine synthesis chemistry.
Functional group transformations: The carboxylate esters formed in some methods can be hydrolyzed or converted to amides, allowing further functionalization and application in peptidomimetic synthesis.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid?
The compound is typically synthesized via lactamization of precursor nitro or amino-substituted dihydroquinoline derivatives under acidic conditions. For example, polyphosphoric acid (PPA) catalysis facilitates thermal lactamization of 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives . Alternative routes include stereoselective synthesis using kinetic resolution with chiral auxiliaries like (S)-Naproxen or enzymatic methods for enantiomer separation .
Q. How is the structural conformation of this benzoxazine derivative validated experimentally?
X-ray crystallography is the gold standard for confirming the bicyclic fused ring system and substituent orientation. For related benzoxazines, studies resolved the dihydro-oxazine ring conformation (half-chair) and hydrogen-bonding networks between carbonyl groups and adjacent substituents . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify molecular connectivity and purity.
Q. What are the standard protocols for evaluating its preliminary biological activity?
In vitro cytotoxicity and receptor-binding assays are prioritized. For example:
- 5-HT3 receptor antagonism : Patch-clamp electrophysiology in dissociated neurons (e.g., frog dorsal root ganglion) to measure inhibition of serotonin-induced currents .
- Neuroprotection : Neuronal cell culture models (e.g., oxidative stress induction with H₂O₂) to assess viability via MTT assays .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods resolve racemization challenges?
Racemization often occurs at the C-2 methyl group. Strategies include:
- Chiral chromatography : Multigram-scale HPLC with chiral stationary phases (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess (ee) .
- Kinetic resolution : Enzymatic hydrolysis using lipases or esterases selectively processes one enantiomer of ester precursors .
- Circular dichroism (CD) and polarimetry validate enantiopurity post-synthesis.
Q. What structure-activity relationships (SAR) govern its neuroprotective or receptor-binding efficacy?
Key SAR findings from benzoxazine analogues:
- C-3 substituents : 3-Alkyl groups (e.g., methyl, ethyl) enhance neuroprotection by improving lipid solubility and membrane penetration .
- C-8 carboxyl group : Critical for 5-HT3 receptor antagonism; esterification or amidation reduces activity .
- Ring conformation : Planar dihydro-oxazine rings optimize steric complementarity with receptor binding pockets .
Q. How do contradictory data on cytotoxicity and neuroprotection arise, and how can they be resolved?
Discrepancies stem from assay conditions (e.g., cell type, oxidant concentration). For example:
- Dose-dependent toxicity : Low concentrations (1–10 µM) show neuroprotection, while >50 µM induces apoptosis in neuronal cultures .
- Solvent artifacts : DMSO (>0.2%) in stock solutions may interfere with electrophysiological recordings . Mitigation includes dose-response validation and solvent controls.
Q. What strategies address poor aqueous solubility in pharmacological studies?
- Prodrug design : Methyl or ethyl ester derivatives improve solubility, with in situ hydrolysis restoring the active carboxylic acid form .
- Cocrystallization : Coformers like L-proline enhance dissolution rates without altering bioactivity .
Methodological Notes
- Stereochemical analysis : Combine X-ray crystallography with computational (DFT) studies to model enantiomer stability .
- Contradictory data : Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
